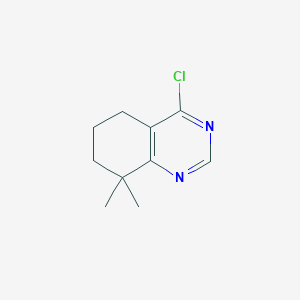![molecular formula C12H10N2O B11902653 6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-85-8](/img/structure/B11902653.png)
6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is an organic compound belonging to the bipyridine family It consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6 position and an aldehyde group at the 5 position of the second pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde, may involve large-scale coupling reactions using continuous flow reactors. These methods ensure high yield and purity while maintaining cost-effectiveness and scalability .
Types of Reactions:
Oxidation: 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the methyl or aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: 6-Methyl-[2,3’-bipyridine]-5’-carboxylic acid.
Reduction: 6-Methyl-[2,3’-bipyridine]-5’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is used as a ligand in coordination chemistry, forming complexes with transition metals such as palladium, platinum, and copper. These complexes are valuable in catalysis, particularly in cross-coupling reactions like Suzuki and Stille coupling.
Biology: In biological research, bipyridine derivatives are studied for their potential as therapeutic agents. They exhibit biological activity and can interact with biomolecules, making them candidates for drug development.
Medicine: The compound’s ability to form metal complexes is explored in medicinal chemistry for developing metal-based drugs. These drugs can target specific biological pathways and have applications in treating diseases such as cancer.
Industry: 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is used in the development of materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its π-conjugated system facilitates efficient light absorption and charge transfer.
Mécanisme D'action
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions by facilitating electron transfer and stabilizing reaction intermediates. The compound’s molecular targets include transition metal centers, and its pathways involve coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
6,6’-Dimethyl-2,2’-bipyridine: Similar to 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde but with methyl groups at the 6 positions of both pyridine rings.
Uniqueness: 6-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which allows for diverse chemical reactivity and the formation of various derivatives. Its ability to form stable metal complexes and participate in multiple types of chemical reactions makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
1346686-85-8 |
|---|---|
Formule moléculaire |
C12H10N2O |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
5-(6-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-3-2-4-12(14-9)11-5-10(8-15)6-13-7-11/h2-8H,1H3 |
Clé InChI |
ROFTTWYOVYNBCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=CN=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
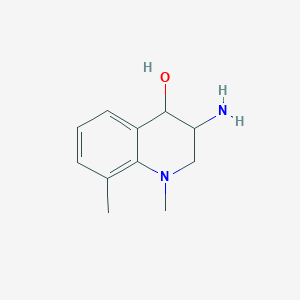
![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)
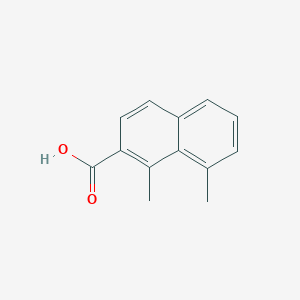
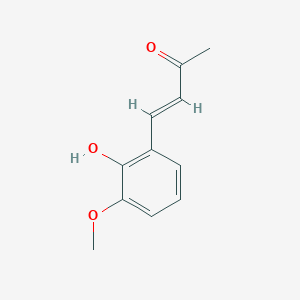
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
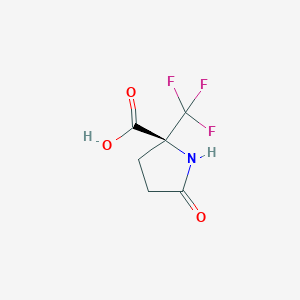
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)
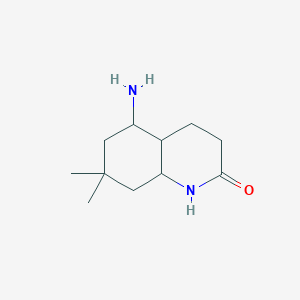

![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)

